4-Ethyl-6-methylpyridazin-3-amine
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Overview
Description
4-Ethyl-6-methylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazines, which can exhibit different pharmacological and industrial properties .
Scientific Research Applications
4-Ethyl-6-methylpyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-ethyl-6-methylpyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacks the ethyl and methyl substituents.
Pyridazinone: Contains a keto group at the 3-position, offering different pharmacological properties.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, exhibiting distinct chemical behavior.
Uniqueness: 4-Ethyl-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
912331-57-8 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-ethyl-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3/c1-3-6-4-5(2)9-10-7(6)8/h4H,3H2,1-2H3,(H2,8,10) |
InChI Key |
CNPKMURMCDJXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC(=C1)C)N |
Origin of Product |
United States |
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